3-Amino-6-methoxypicolinic acid CAS number and properties
3-Amino-6-methoxypicolinic acid CAS number and properties
An In-depth Technical Guide to 3-Amino-6-methoxypicolinic Acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Amino-6-methoxypicolinic acid. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Chemical Identity and Properties
3-Amino-6-methoxypicolinic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amino group, a carboxylic acid, and a methoxy group on a pyridine scaffold—makes it a versatile building block for synthesizing more complex molecular architectures.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 870971-19-0 .[1][2][3]
Physicochemical Data Summary
The fundamental properties of 3-Amino-6-methoxypicolinic acid are summarized below. These values are critical for planning reactions, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 870971-19-0 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3][4] |
| Molecular Weight | 168.15 g/mol | [1][2][3] |
| Synonyms | 3-Amino-6-methoxypyridine-2-carboxylic acid | [1][2][3] |
| Physical Form | Solid | [5] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Structural Representation
The molecular structure dictates the compound's reactivity and steric profile.
Caption: Chemical structure of 3-Amino-6-methoxypicolinic acid.
Reactivity Profile and Synthetic Utility
The utility of 3-Amino-6-methoxypicolinic acid stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a valuable synthon.
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Carboxylic Acid Group (-COOH): This group is the primary site for forming amides and esters. Standard coupling reactions (e.g., using EDC/HOBt) can be employed to link this molecule to amines, while acid-catalyzed esterification can be used with alcohols.[6][7] This is a common strategy for creating prodrugs or linking the scaffold to other pharmacophores.[8]
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Amino Group (-NH₂): The nucleophilic amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also participate in alkylation reactions.[6] Its position ortho to the carboxylic acid allows for potential intramolecular cyclization reactions to form pyridopyrimidine-like structures under specific conditions.
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Methoxy Group (-OCH₃) & Pyridine Ring: The electron-donating methoxy group and the amino group activate the pyridine ring towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging. The nitrogen atom in the ring can be quaternized or act as a ligand for metal coordination.
The interplay of these groups provides a robust platform for generating diverse chemical libraries for screening in drug discovery programs.
Caption: Reactivity pathways of the core functional groups.
Applications in Research and Drug Development
Substituted aminopicolinic acids are privileged scaffolds in medicinal chemistry. The 6-methoxypyridine moiety, in particular, has been identified as a key component in potent and selective inhibitors of various enzymes.
A notable application is in the development of phosphodiesterase 5 (PDE5) inhibitors. Research has shown that molecules incorporating a 7-(6-methoxypyridin-3-yl) group can exhibit high potency and selectivity for PDE5, an important target in therapies for erectile dysfunction and pulmonary hypertension.[9] 3-Amino-6-methoxypicolinic acid serves as a direct precursor or a key building block for constructing such complex heterocyclic systems.
Furthermore, the amino acid functionality makes it an ideal candidate for use in prodrug strategies.[8] By converting a parent drug into an amino acid conjugate, it is often possible to leverage endogenous amino acid transporters to improve oral bioavailability and target specific tissues.[8]
Experimental Protocols
The following protocols are representative methodologies. Researchers should adapt them based on specific laboratory conditions and downstream applications.
Protocol 4.1: Synthesis via Catalytic Hydrogenation (Hypothetical)
This protocol is a generalized procedure adapted from literature methods for synthesizing similar aminopicolinic acids.[10] The synthesis would likely start from a corresponding nitro-substituted precursor.
Objective: To synthesize 3-Amino-6-methoxypicolinic acid from 6-Methoxy-3-nitropicolinic acid.
Materials:
-
6-Methoxy-3-nitropicolinic acid
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Palladium on carbon (Pd/C, 10 wt. %)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reactant Addition: In the vessel, dissolve the starting material, 6-Methoxy-3-nitropicolinic acid (1 equivalent), in a mixture of glacial acetic acid and a small amount of acetic anhydride.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %) to the solution under an inert atmosphere. Causality: Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups to amines. Acetic anhydride is sometimes included to protect the newly formed amine in situ, which can then be deprotected.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired level (e.g., 50-60 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques (TLC or LC-MS) on small aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (e.g., methanol or ethyl acetate).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-6-methoxypicolinic acid.
Protocol 4.2: Sample Preparation for NMR Spectroscopy
Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity.
Materials:
-
Synthesized 3-Amino-6-methoxypicolinic acid
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried, purified compound into a small, clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for polar compounds containing both acidic and basic functional groups.
-
Dissolution: Gently agitate or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.[7] Causality: The spectra will provide definitive information on the proton and carbon environments, confirming the presence of the amino, methoxy, and carboxylic acid groups and the substitution pattern on the pyridine ring.
Safety and Handling
While comprehensive toxicological data for 3-Amino-6-methoxypicolinic acid is not fully established, data from structurally similar compounds and general laboratory safety principles mandate careful handling.
-
Hazard Classification: Based on related compounds, it should be treated as a substance that can cause skin irritation and serious eye damage.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[11]
-
First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
-
Storage: Keep the container tightly closed and store in a dark, dry place under an inert atmosphere to maintain chemical integrity.[5]
Conclusion
3-Amino-6-methoxypicolinic acid is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical modifications. For researchers in drug discovery, this compound represents a key building block for accessing novel heterocyclic entities with promising biological activities. Adherence to proper handling protocols is essential to ensure safety and experimental success.
References
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PubChem. (n.d.). 3-Amino-6-methoxypicolinic acid. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link] (General portal, specific document may vary)
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Sigma-Aldrich. (n.d.). 3-Amino-6-methoxypicolinamide | 1314934-75-2 (Chinese). Available at: [Link]
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PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Available at: [Link]
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Novasyn Organics. (n.d.). 3-Bromo-6-Methoxypicolinic Acid (CAS 11196147-56-4). Available at: [Link]
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MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Available at: [Link]
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PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... PMC. Available at: [Link]
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PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors... Available at: [Link]
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MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Available at: [Link]
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Graduate School of Natural and Applied Sciences Thesis. (2014). Synthesis of metal binding artificial amino acids. Available at: [Link]
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UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
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